N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
CAS No.:
Cat. No.: VC15368916
Molecular Formula: C20H14BrClN4O2
Molecular Weight: 457.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14BrClN4O2 |
|---|---|
| Molecular Weight | 457.7 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C20H14BrClN4O2/c21-14-2-1-3-16(10-14)23-19(27)12-25-8-9-26-18(20(25)28)11-17(24-26)13-4-6-15(22)7-5-13/h1-11H,12H2,(H,23,27) |
| Standard InChI Key | NTCOZZPXFKVHLD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Introduction
N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound belonging to the pyrazolo derivatives class. It features a unique combination of structural elements, including a bromophenyl group, a chlorophenyl moiety, and a pyrazolopyrazine core. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis
The synthesis of N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | Chlorobenzene instead of bromobenzene | Potentially different biological activity due to lack of bromine |
| N-(3-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | Fluorobenzene instead of bromobenzene | Enhanced stability and bioavailability due to fluorine |
| N-(3-bromophenyl)-2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | Bromobenzene groups on both ends | Increased lipophilicity potentially affecting absorption |
These compounds highlight the structural uniqueness of N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide and its potential for diverse biological activities based on its specific halogenated phenyl groups.
Future Research Directions
Given the limited information available on the specific biological activities of N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, future research should focus on in-depth studies to explore its potential as a therapeutic agent. This includes in vitro and in vivo experiments to assess its efficacy and safety, as well as molecular modeling studies to predict its interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume